

# A Technical Guide to 1-[3-(hydroxymethyl)phenyl]ethanone: A Key Pharmaceutical Intermediate

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## Compound of Interest

Compound Name:	1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE
CAS No.:	125604-06-0
Cat. No.:	B151883

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## Introduction

In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). **1-[3-(hydroxymethyl)phenyl]ethanone**, a disubstituted benzene derivative featuring both a ketone and a primary alcohol, represents a versatile and valuable intermediate. Its bifunctional nature allows for a diverse range of subsequent chemical transformations, making it a crucial component in the synthesis of various therapeutic agents. This guide provides an in-depth overview of its chemical identity, synthesis, reactivity, applications, and analytical characterization, tailored for researchers, chemists, and professionals in the field of drug development.

## Chemical Identity and Nomenclature

Precise identification of a chemical entity is the foundation of reproducible and safe research. **1-[3-(hydroxymethyl)phenyl]ethanone** is known by several synonyms in commercial and academic literature. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

The primary IUPAC name for this compound is **1-[3-(hydroxymethyl)phenyl]ethanone**.<sup>[1]</sup> A comprehensive list of its identifiers is provided below.

Identifier Type	Value	Source
IUPAC Name	1-[3-(hydroxymethyl)phenyl]ethanone	PubChem <sup>[1]</sup>
CAS Registry No.	125604-06-0	PubChem <sup>[1]</sup>
EC Number	113-265-3	PubChem <sup>[1]</sup>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	PubChem <sup>[1]</sup>
Molecular Weight	150.17 g/mol	PubChem <sup>[1]</sup>
Canonical SMILES	<chem>CC(=O)C1=CC=CC(=C1)CO</chem>	PubChem <sup>[1]</sup>
InChI Key	HVDBVWZKUQYGPL-UHFFFAOYSA-N	PubChem <sup>[1]</sup>

Common Synonyms:<sup>[1]</sup>

- 1-(3-(hydroxymethyl)phenyl)ethanone
- m-Acetylbenzyl alcohol
- Ethanone, 1-[3-(hydroxymethyl)phenyl]-
- 1-(3-hydroxymethyl-phenyl)-ethanone

## Physicochemical Properties

The physical and chemical properties of an intermediate dictate its handling, reaction conditions, and purification strategies. Below is a summary of key computed physicochemical properties for **1-[3-(hydroxymethyl)phenyl]ethanone**.

Property	Value	Notes
XLogP3	0.8	A measure of lipophilicity.[1]
Hydrogen Bond Donor Count	1	From the hydroxyl group.[1]
Hydrogen Bond Acceptor Count	2	From the carbonyl and hydroxyl oxygens.[1]
Rotatable Bond Count	2	PubChem[1]
Polar Surface Area	37.3 Å <sup>2</sup>	PubChem[1]

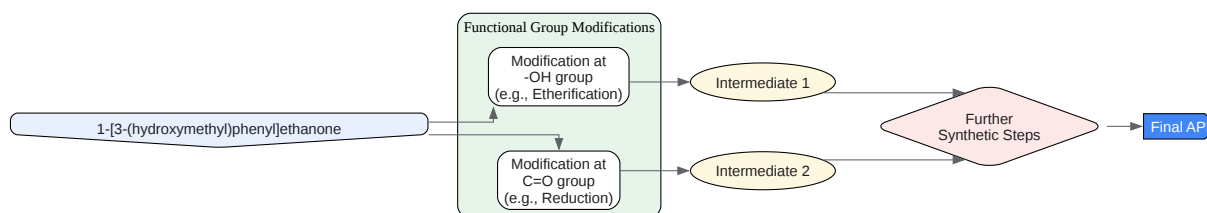
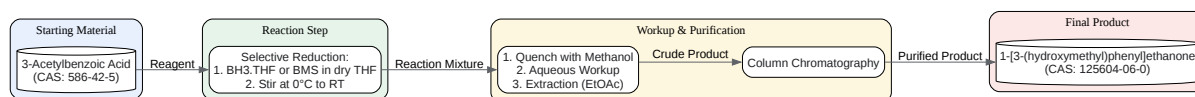
## Synthesis and Chemical Reactivity

The synthesis of **1-[3-(hydroxymethyl)phenyl]ethanone** is a critical aspect for its utilization. A common and efficient laboratory-scale approach involves the selective reduction of a commercially available precursor, 3-acetylbenzoic acid.

### Synthetic Pathway: Selective Reduction

The primary challenge in this synthesis is the reduction of the carboxylic acid functional group in the presence of a ketone. The ketone is also susceptible to reduction, but selective reagents can target the carboxylic acid. Borane complexes, such as borane-tetrahydrofuran (BH<sub>3</sub>·THF) or borane-dimethyl sulfide (BMS), are highly effective for this transformation.[2][3] These reagents are electrophilic and preferentially attack the electron-rich carbonyl of the carboxylic acid over the less electrophilic ketone.[4]

The workflow for this synthesis is outlined below:



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## Sources

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